5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C9H11NO2 This compound features a furan ring substituted with an azetidinylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another approach involves the protection of the aldehyde group as a thioacetal, followed by deprotonation with a lithium base and quenching with deuterated water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: 5-[(Azetidin-1-yl)methyl]furan-2-carboxylic acid.
Reduction: 5-[(Azetidin-1-yl)methyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and azetidinylmethyl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Lacks the azetidinylmethyl group, making it less complex and potentially less biologically active.
5-Methylfuran-2-carbaldehyde: Contains a methyl group instead of the azetidinylmethyl group, resulting in different chemical and biological properties.
5-(Pyrrolidin-1-yl)methyl]furan-2-carbaldehyde: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is unique due to the presence of the azetidinylmethyl group, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-(azetidin-1-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c11-7-9-3-2-8(12-9)6-10-4-1-5-10/h2-3,7H,1,4-6H2 |
InChI Key |
YOJNBSANIISLEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=C(O2)C=O |
Origin of Product |
United States |
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